molecular formula C8H15NO B3394391 (R)-3-Cyclobutylmorpholine CAS No. 1270182-56-3

(R)-3-Cyclobutylmorpholine

Cat. No. B3394391
CAS RN: 1270182-56-3
M. Wt: 141.21 g/mol
InChI Key: PWMXMPNANXOTLP-QMMMGPOBSA-N
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Description

(R)-3-Cyclobutylmorpholine, also known as CBM-3R, is a chiral morpholine derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been found to exhibit potent and selective activity against various targets, making it a promising candidate for drug development.

Scientific Research Applications

(R)-3-Cyclobutylmorpholine has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent activity against various targets, including histamine H3 receptors, dopamine D3 receptors, and sigma-1 receptors. These targets are involved in the regulation of various physiological processes, including neurotransmitter release, inflammation, and pain perception.

Mechanism of Action

The mechanism of action of (R)-3-Cyclobutylmorpholine is not fully understood. However, it is believed to act as a modulator of various receptors and ion channels, leading to the regulation of neurotransmitter release and other physiological functions. The compound has been found to exhibit high selectivity for its targets, making it a promising candidate for drug development.
Biochemical and Physiological Effects:
(R)-3-Cyclobutylmorpholine has been found to exhibit various biochemical and physiological effects. It has been shown to regulate neurotransmitter release, reduce inflammation, and modulate pain perception. Additionally, the compound has been found to exhibit neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

(R)-3-Cyclobutylmorpholine has several advantages for lab experiments. It is relatively easy to synthesize, exhibits high selectivity for its targets, and has been extensively studied for its potential therapeutic applications. However, the compound also has several limitations, including its low solubility in aqueous solutions and potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of (R)-3-Cyclobutylmorpholine. One potential application is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound has been found to exhibit neuroprotective effects and may have potential as a therapeutic agent. Additionally, further studies are needed to fully understand the mechanism of action of (R)-3-Cyclobutylmorpholine and its potential applications in other therapeutic areas.

properties

IUPAC Name

(3R)-3-cyclobutylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-2-7(3-1)8-6-10-5-4-9-8/h7-9H,1-6H2/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWMXMPNANXOTLP-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2COCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)[C@@H]2COCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70717597
Record name (3R)-3-Cyclobutylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70717597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1270182-56-3
Record name (3R)-3-Cyclobutylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70717597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-3-Cyclobutylmorpholine
Reactant of Route 2
(R)-3-Cyclobutylmorpholine
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(R)-3-Cyclobutylmorpholine
Reactant of Route 4
(R)-3-Cyclobutylmorpholine
Reactant of Route 5
(R)-3-Cyclobutylmorpholine
Reactant of Route 6
(R)-3-Cyclobutylmorpholine

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